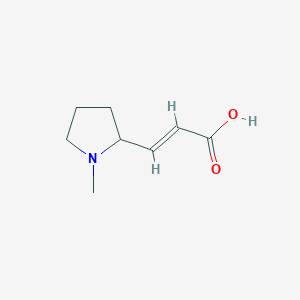

3-(1-Methylpyrrolidin-2-yl)acrylic acid

Description

Structural Contextualization of the 3-(1-Methylpyrrolidin-2-yl)acrylic Acid Scaffold within Nitrogen Heterocycle Chemistry

The molecular structure of this compound incorporates two key chemical motifs: a substituted acrylic acid and a nitrogen-containing heterocycle, specifically an N-methylpyrrolidine ring. This combination of functionalities is central to its chemical reactivity and significance.

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing one nitrogen atom. This scaffold is a ubiquitous structural element in a multitude of biologically active natural products and synthetic pharmaceuticals. It forms the core of the proteinogenic amino acid proline and is a key component of many alkaloids. A well-known example of a related structure is nicotine, which is chemically named 3-(1-methylpyrrolidin-2-yl)pyridine, underscoring the prevalence of the N-methylpyrrolidine moiety in bioactive compounds. nih.gov

The attachment of the acrylic acid group at the 2-position of the pyrrolidine ring introduces a reactive alkene and a carboxylic acid function. Crucially, the 2-position of the pyrrolidine ring is a chiral center. This means that this compound can exist as two distinct enantiomers, the (R)- and (S)-forms. The specific stereochemistry of the pyrrolidine ring can profoundly influence the biological activity of the final molecules it is used to create. This makes the compound a valuable chiral building block in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is critical for designing effective pharmaceutical agents.

Significance and Rationale for Advanced Research into this compound

The primary significance of this compound lies in its role as a specialized intermediate in the synthesis of complex pharmaceutical molecules. google.com Advanced research into this compound is driven by its application in the production of high-value drug candidates.

Specifically, the hydrochloride salt of (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid is a documented precursor for preparing certain quinazoline (B50416) and quinoline (B57606) derivatives. google.com These larger heterocyclic systems are of significant interest in medicinal chemistry due to their established roles as scaffolds in anticancer agents. google.com For example, the (S,E) enantiomer of the title compound can be used to synthesize specific N-{4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxy-quinolin-6-yl}-3-(1-methylpyrrolidin-2-yl)acrylamides, which are investigated for their therapeutic potential. google.com

The rationale for continued research is therefore closely tied to the field of drug development. The development of efficient, high-yield, and stereoselective synthetic routes for this compound is a critical step in the supply chain for these potential pharmaceuticals. A published patent outlines a synthetic method starting from either BOC-D-prolinol or BOC-L-prolinol to produce the corresponding (R,E) or (S,E) enantiomers of the final acid hydrochloride, respectively. google.com The described process involves oxidation to an aldehyde, removal of the BOC protecting group, N-methylation, a Wittig reaction to install the acrylic acid side chain, and subsequent hydrolysis. google.com Improving such synthetic pathways can make the resulting drug candidates more accessible for further research and potential clinical application.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₂·HCl | google.com |

| Molecular Weight | 191.65 g/mol (for hydrochloride salt) | Calculated from formula |

| Molar Mass (Free Base) | 155.19 g/mol | chembk.com |

| Chirality | Exists as (R) and (S) enantiomers | google.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Acrylic acid |

| α-Mercapto-β-aryl acrylic acid |

| Acrylic boronate |

| N-vinylpyrrolidone |

| 3-(1-Methylpyrrolidin-2-yl)pyridine |

| BOC-D-prolinol |

| BOC-L-prolinol |

| Quinazoline |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C8H13NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h4-5,7H,2-3,6H2,1H3,(H,10,11)/b5-4+ |

InChI Key |

KKGNNTRMDRNYDJ-SNAWJCMRSA-N |

Isomeric SMILES |

CN1CCCC1/C=C/C(=O)O |

Canonical SMILES |

CN1CCCC1C=CC(=O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 3 1 Methylpyrrolidin 2 Yl Acrylic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation and Stereochemical Assignment

The definitive structure and stereochemistry of 3-(1-methylpyrrolidin-2-yl)acrylic acid are established through a combination of high-resolution spectroscopic methods. These techniques provide detailed information on the connectivity of atoms, the chemical environment of nuclei, molecular mass, and vibrational modes.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable.

1D NMR spectra, specifically ¹H and ¹³C NMR, have been reported for the hydrochloride salt of the (R,E)-enantiomer. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov

For a more in-depth analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish proton-proton couplings within the pyrrolidine (B122466) ring and along the acrylic acid chain. An HSQC spectrum would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of the carbon signals. The HMBC spectrum would reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity between the pyrrolidine ring and the acrylic acid side chain. iupac.org

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts are dependent on solvent and experimental conditions. The data below are based on general principles and reported spectra for the hydrochloride salt) nih.gov

| Atom Position (See Figure 1) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected 2D NMR Correlations (COSY, HSQC, HMBC) |

| Pyrrolidine Ring | |||

| N-CH₃ | ~2.5 | ~40 | HSQC to N-CH₃; HMBC to C2 and C5 |

| H2 | ~3.5 | ~65 | COSY to H3; HSQC to C2; HMBC to C=O, Cα, Cβ |

| H3 (CH₂) | ~1.8 - 2.2 | ~28 | COSY to H2, H4; HSQC to C3 |

| H4 (CH₂) | ~1.6 - 2.0 | ~22 | COSY to H3, H5; HSQC to C4 |

| H5 (CH₂) | ~3.0 - 3.4 | ~55 | COSY to H4; HSQC to C5; HMBC to N-CH₃ |

| Acrylic Acid Chain | |||

| Hα | ~6.0 | ~125 | COSY to Hβ; HSQC to Cα; HMBC to C=O, C2 |

| Hβ | ~7.0 | ~140 | COSY to Hα; HSQC to Cβ; HMBC to C2 |

| COOH | >10 | ~170 |

Figure 1: Numbering scheme for this compound.

High-Resolution Mass Spectrometry for Derivative Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride, mass spectrometry has been used to confirm the mass of the protonated molecule ([M-HCl+H]⁺) at m/z 156.1, which corresponds to the free base. nih.gov Techniques such as electrospray ionization (ESI) or chemical ionization (CI) would be suitable for generating the molecular ion of the acrylic acid. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further corroborate the structure by showing characteristic losses, such as the loss of water or carbon dioxide from the carboxylic acid group, or fragmentation of the pyrrolidine ring.

Vibrational Spectroscopy for Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. An IR spectrum for (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride has been reported. nih.gov

The spectrum would be expected to show characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. The broadness is indicative of strong hydrogen bonding.

A sharp C=O stretching band for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

A C=C stretching band for the acrylic double bond, expected around 1620-1640 cm⁻¹.

C-H stretching bands for the alkyl and vinyl groups around 2850-3000 cm⁻¹.

N-H⁺ stretching bands if analyzed as the hydrochloride salt, appearing as a broad absorption in the 2400-3200 cm⁻¹ region.

In the solid state, the positions and shapes of the O-H and C=O bands are particularly sensitive to the hydrogen-bonding network, providing insight into the intermolecular association of the molecules.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Given that this compound is a chiral molecule, chiroptical methods are essential for confirming its absolute configuration. Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful for this purpose. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com

While no experimental VCD data for this specific compound has been published, the absolute configuration of a new batch could be confirmed by comparing its experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory - DFT) for the (R) or (S) enantiomer. nih.gov A match between the experimental and the calculated spectrum for the (R)-enantiomer would provide unambiguous confirmation of the absolute configuration.

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions in the crystal lattice.

Conformational Landscape Studies of this compound

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov For proline, a closely related structure, the ring puckering is often described as Cγ-endo or Cγ-exo, depending on whether the Cγ atom is on the same or opposite side of the ring as the carboxyl group. nih.gov The presence of the N-methyl group and the bulky acrylic acid substituent at C2 will influence the energetic preference for certain puckered conformations.

Additionally, there is rotational freedom around the single bond connecting the pyrrolidine ring (C2) and the acrylic acid group (Cα). This rotation, along with the potential for cis/trans isomerism of the acrylic acid's C-C single bond, creates a complex conformational landscape. Computational modeling using methods like DFT can be used to calculate the relative energies of different conformers and to predict the most stable low-energy structures. These theoretical studies, when combined with experimental data from NMR (e.g., through-space NOE correlations) and VCD, can provide a comprehensive picture of the conformational preferences of the molecule in solution.

Experimental Conformational Analysis

The definitive determination of a molecule's conformation in the solid state and in solution relies on sophisticated experimental techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of such investigations.

X-ray Crystallography

X-ray diffraction analysis of a single crystal provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles that define the conformation. While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate, offers valuable insights. organicchemistrydata.org In such a crystal, the pyrrolidine ring would likely adopt a specific, low-energy pucker, and the acrylic acid side chain would be fixed in a particular orientation relative to the ring. The crystal packing forces, including hydrogen bonding involving the carboxylic acid group, would play a significant role in stabilizing this conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In solution, molecules are typically in dynamic equilibrium, interconverting between several stable conformations. NMR spectroscopy is a powerful tool to study this dynamic behavior. For this compound, several key NMR parameters would be instrumental:

1H-1H Coupling Constants (J-values): The vicinal coupling constants (³JHH) between protons on the pyrrolidine ring are particularly informative. The magnitude of these couplings is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring the J-values for the protons on the C2, C3, C4, and C5 atoms, the preferred pucker of the pyrrolidine ring in solution can be deduced. lew.ro For example, studies on L-proline have shown that the ring exists in a dynamic equilibrium between Cγ-endo and Cγ-exo conformers. lew.ro

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, irrespective of whether they are bonded. This technique would be crucial for determining the relative orientation of the acrylic acid side chain and the pyrrolidine ring. For instance, NOE correlations between the vinyl proton and protons on the pyrrolidine ring would define the preferred rotamer around the C2-Cα bond.

Chemical Shifts: The chemical shifts of the carbon (¹³C) and proton (¹H) atoms are sensitive to their local electronic environment, which is influenced by the molecular conformation. For instance, the chemical shift of the N-methyl group can provide clues about its axial or equatorial orientation relative to the ring. ipb.pt

A hypothetical table of expected ³JHH coupling constants for the pyrrolidine ring protons in its two common envelope conformations is presented below.

| Coupling | Dihedral Angle (endo) | Expected ³J (Hz) (endo) | Dihedral Angle (exo) | Expected ³J (Hz) (exo) |

| H2-H3a | ~30° | ~7-9 | ~150° | ~8-10 |

| H2-H3b | ~90° | ~0-2 | ~30° | ~7-9 |

| H3a-H4a | ~40° | ~6-8 | ~40° | ~6-8 |

| H3b-H4b | ~40° | ~6-8 | ~40° | ~6-8 |

Note: This table is illustrative and based on typical values for pyrrolidine rings. Actual values would need to be determined experimentally.

Computational Conformational Analysis

In conjunction with experimental methods, computational modeling provides a powerful means to explore the full conformational energy landscape of a molecule. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (or "endo/exo") and "twist" forms. For a 2-substituted pyrrolidine, the substituent can be in a pseudo-axial or pseudo-equatorial position. Computational studies on proline and its derivatives have extensively mapped these conformations. ipb.pt For this compound, the two primary ring puckers would be the Cγ-endo (where C3 is out of the plane on the same side as the C2 substituent) and Cγ-exo (where C3 is on the opposite side). The energy difference between these conformers is typically small, and they are often in rapid equilibrium. lew.ro

Acrylic Acid Conformation and Rotation

The acrylic acid moiety is generally planar due to the sp² hybridization of its carbon atoms. Rotation around the Cα-Cβ double bond is highly restricted. youtube.com However, rotation around the C-C single bonds allows for different conformers. The two key rotational degrees of freedom are:

Rotation around the Cα-C(O) bond: This leads to two planar conformers, the s-cis and s-trans forms, referring to the arrangement of the double bond relative to the carbonyl group. For acrylic acid itself, four planar conformations have been identified through computational studies. bldpharm.com

Integrated Conformational Landscape

Combining these conformational features, a number of low-energy structures for this compound can be predicted. The global minimum energy conformation would arise from the optimal combination of ring pucker, acrylic acid planarity, and rotation around the connecting single bond. A computational study would typically generate a potential energy surface by systematically varying the key torsional angles.

A hypothetical data table summarizing the relative energies of a few possible conformers as predicted by DFT calculations is shown below.

| Conformer ID | Pyrrolidine Pucker | Acrylic Acid Form | Torsional Angle (N-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | s-trans | ~180° (anti-periplanar) | 0.00 |

| 2 | Cγ-exo | s-trans | ~60° (gauche) | 1.5 |

| 3 | Cγ-endo | s-trans | ~180° (anti-periplanar) | 0.8 |

| 4 | Cγ-exo | s-cis | ~180° (anti-periplanar) | 2.5 |

Note: This table is for illustrative purposes. The actual relative energies and the global minimum would need to be determined by specific computational calculations.

By integrating experimental data from NMR and X-ray studies with the detailed energetic and geometric information from computational analysis, a comprehensive and robust model of the conformational preferences of this compound can be constructed.

Reactivity and Mechanistic Studies of 3 1 Methylpyrrolidin 2 Yl Acrylic Acid

Reactions at the Acrylic Acid Moiety: Nucleophilic Additions, Electrophilic Additions, and Cycloadditions

The acrylic acid portion of the molecule, an α,β-unsaturated carboxylic acid, is a versatile platform for a variety of chemical transformations. Its reactivity is dominated by the electron-withdrawing nature of the carboxylic acid group, which polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards electrophiles and in cycloaddition reactions.

Nucleophilic Additions:

The polarized nature of the α,β-unsaturated system in 3-(1-Methylpyrrolidin-2-yl)acrylic acid makes it a prime candidate for nucleophilic conjugate addition, often referred to as the Michael addition. libretexts.orgresearchgate.netwikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the acrylic acid moiety. libretexts.orgopenstax.orglibretexts.org The reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity. libretexts.org

A prominent example of this reactivity is the amidation reaction mentioned in the synthesis of related compounds, where the carboxylic acid group of (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride is reacted with an amine. google.com While this is a reaction of the carboxyl group itself, the underlying principles of nucleophilic attack are central. The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. libretexts.orglibretexts.org A variety of nucleophiles, including amines, thiols, and carbanions, can participate in such reactions. researchgate.netyoutube.com

Table 1: Potential Nucleophilic Addition Reactions at the Acrylic Acid Moiety

| Nucleophile | Reaction Type | Potential Product Structure |

| Amine (R₂NH) | Aza-Michael Addition | 3-(1-Methylpyrrolidin-2-yl)-3-(dialkylamino)propanoic acid |

| Thiol (RSH) | Thia-Michael Addition | 3-(1-Methylpyrrolidin-2-yl)-3-(alkylthio)propanoic acid |

| Enolate | Michael Addition | Functionalized 3-(1-Methylpyrrolidin-2-yl)pentanedioic acid derivative |

This table presents potential reactions based on the known reactivity of acrylic acid derivatives. Specific experimental data for this compound is limited in the reviewed literature.

Electrophilic Additions:

The carbon-carbon double bond of the acrylic acid moiety can also undergo electrophilic addition reactions. However, the electron-withdrawing effect of the carboxyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. Despite this, reactions with strong electrophiles are possible. For instance, the addition of halogens like bromine would be expected to proceed, likely forming a di-halogenated propanoic acid derivative.

Cycloadditions:

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The N-methylpyrrolidine ring introduces another layer of reactivity to the molecule. The tertiary amine nitrogen is nucleophilic and basic, while the ring itself can potentially undergo reactions such as oxidation.

The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. A primary example is quaternization , where the nitrogen atom attacks an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction is a fundamental process for tertiary amines. A patent describing the synthesis of (E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride mentions the use of iodomethane (B122720) in an earlier step to methylate the nitrogen of a precursor, highlighting the nucleophilic character of the pyrrolidine nitrogen. google.com

The pyrrolidine ring itself, while generally stable, can be susceptible to oxidation , particularly at the carbon atoms adjacent to the nitrogen. Studies on the related compound N-methyl-2-pyrrolidone have shown that oxidation can occur under certain conditions. researchgate.net

Catalytic Transformations Involving this compound as a Substrate or Ligand

The structural features of this compound suggest its potential involvement in catalytic processes, either as a substrate that is transformed or as a ligand that coordinates to a metal center to facilitate a reaction.

Pyrrolidine-based structures are well-established as effective organocatalysts in a variety of asymmetric reactions. google.com Although there is no direct evidence of this compound itself being used as a catalyst, its chiral pyrrolidine backbone is a common motif in many successful organocatalysts.

Furthermore, the presence of both a carboxylic acid group and a tertiary amine nitrogen opens up the possibility of this molecule acting as a bidentate ligand in transition metal catalysis. The coordination of both the carboxylate oxygen and the pyrrolidine nitrogen to a metal center could create a stable chelate ring, influencing the catalytic activity and selectivity of the metal complex in various organic transformations.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A quantitative understanding of the reactivity of this compound requires the determination of reaction kinetics and thermodynamic parameters. While specific data for this compound is scarce in the public domain, general principles from related systems can provide valuable insights.

Kinetic studies on the amidation of carboxylic acids or the Michael addition to acrylic acid derivatives would reveal the rate-determining steps and the influence of reactant concentrations, temperature, and catalysts on the reaction rates. For instance, kinetic studies on the polymerization of acrylic acid have been conducted, providing data on activation energies and reaction enthalpies. researchgate.net

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would determine the position of equilibrium and the spontaneity of a given transformation. For example, the Diels-Alder reaction is typically characterized by a negative enthalpy change, favoring the formation of the cycloadduct at lower temperatures. wikipedia.org

Table 2: General Thermodynamic and Kinetic Parameters for Related Reactions

| Reaction Type | Parameter | Typical Value Range | Reference |

| Polymerization of Acrylic Acid | Activation Energy (Ea) | 50-90 kJ/mol | researchgate.net |

| Polymerization of Acrylic Acid | Reaction Enthalpy (ΔH) | -60 to -80 kJ/mol | researchgate.net |

| Diels-Alder of Furan and Acrylic Acid | Equilibrium Conversion | ~40% at 4 hours | caltech.edu |

This table provides illustrative data from related systems to contextualize the potential kinetic and thermodynamic profile of reactions involving this compound. Specific experimental values for the target compound are not available in the reviewed literature.

Computational Chemistry and Theoretical Modeling of 3 1 Methylpyrrolidin 2 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "3-(1-Methylpyrrolidin-2-yl)acrylic acid". These methods can provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For acrylic acid, the HOMO-LUMO gap has been calculated to be 5.545 eV, indicating its chemical activity. researchgate.net Similar calculations for "this compound" would reveal how the methylpyrrolidine substituent influences the electronic properties of the acrylic acid backbone.

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are valuable for predicting how "this compound" might interact with biological targets or other molecules. nih.govresearchgate.net

Spectroscopic Properties: Quantum chemical methods can also predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing information about electronic transitions. researchgate.net Furthermore, calculations can predict ¹H-NMR and ¹³C-NMR chemical shifts and infrared (IR) vibrational frequencies, aiding in the structural characterization of the molecule and its derivatives. dergipark.org.tr

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For "this compound," MD simulations can provide insights into its conformational flexibility and the influence of the surrounding environment, such as a solvent.

Conformational Analysis: The pyrrolidine (B122466) ring and the acrylic acid side chain can adopt various conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Solvent Effects: The behavior of "this compound" in a biological system is heavily influenced by its interactions with water molecules. MD simulations can explicitly model the solvent, allowing for the study of hydration patterns and the formation of hydrogen bonds between the molecule and water. This provides a more realistic representation of the molecule's behavior in an aqueous environment. The analysis of pair distribution functions and hydrogen bond distributions can reveal the extent of these interactions. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT can be used to investigate the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, DFT could be used to study the mechanism of polymerization of "this compound" or its reactivity in various chemical transformations. Theoretical studies on the partial oxidation of acetylene on copper oxide surfaces have demonstrated the utility of DFT in elucidating complex reaction pathways, including H-abstraction and chemisorption processes. mdpi.com Similarly, DFT has been employed to study the acetylene acetate reaction catalyzed by boron nitride nanomaterials, highlighting the role of the catalyst's geometric and electronic structure. mdpi.com These approaches could be adapted to understand the reactions of "this compound".

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of "this compound," 2D and 3D-QSAR models could be developed to guide the design of new, more potent analogs.

2D-QSAR: In 2D-QSAR, the biological activity is correlated with various molecular descriptors calculated from the 2D structure of the molecules. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules. These methods generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with their biological activity. Studies on pyrrolidine and pyrrolopyrimidine derivatives have successfully employed these techniques to design novel inhibitors for various biological targets. nih.govnih.govsemanticscholar.org

The development of a robust QSAR model for "this compound" derivatives would require a dataset of compounds with experimentally determined biological activities. The resulting model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Table 2: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Lipophilic | logP | Hydrophobicity and membrane permeability |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and reactivity |

| Steric | Molar refractivity, van der Waals volume | Molecular size and shape |

| Topological | Connectivity indices | Molecular branching and connectivity |

Molecular Docking and Ligand-Target Interaction Analysis (e.g., binding to JAK3)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity.

Given that Janus kinase 3 (JAK3) is a target for inhibitors in the treatment of autoimmune diseases and cancer, molecular docking could be employed to investigate the potential of "this compound" and its derivatives as JAK3 inhibitors. nih.gov The process would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of JAK3 from the Protein Data Bank (PDB) and preparing the 3D structure of the ligand. nih.gov

Docking Simulation: Using a docking program to place the ligand into the active site of JAK3 and score the different binding poses. The docking score provides an estimate of the binding affinity. nih.gov

Analysis of Interactions: Visualizing the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of JAK3. Key residues in the JAK3 active site that are often involved in ligand binding include Leu905, Lys855, and Asp967. nih.gov

Molecular docking studies on other potential JAK3 inhibitors have revealed that binding to the ATP pocket is a common mechanism of action. nih.gov Similar investigations with "this compound" could provide a theoretical basis for its potential as a JAK3 inhibitor and guide the structural optimization of its derivatives to improve binding affinity and selectivity.

Table 3: Interacting Amino Acid Residues in the JAK3 Active Site Note: This table lists key amino acid residues within the JAK3 active site that are known to be important for inhibitor binding, based on existing literature.

| Amino Acid Residue | Potential Interaction Type |

|---|---|

| Leu905 | Hydrophobic interaction |

| Lys855 | Hydrogen bonding |

| Asp967 | Hydrogen bonding |

| Leu956 | Hydrophobic interaction |

| Tyr904 | Hydrogen bonding, pi-stacking |

| Val836 | Hydrophobic interaction |

| Arg911 | Hydrogen bonding (important for selectivity) |

Biological Activity and Molecular Mechanisms of 3 1 Methylpyrrolidin 2 Yl Acrylic Acid Analogues in Vitro Research

Enzyme Inhibition Assays (e.g., Janus Kinase 3 (JAK3) Inhibition)

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling by numerous cytokines and growth factors. nih.govbpsbioscience.com This signaling is crucial for regulating the immune system. nih.govsci-hub.ru Among the JAK family members, JAK3 has a more restricted expression, primarily found in hematopoietic cells, making it an attractive target for immunosuppressive therapies. mdpi.comethz.ch A key strategy for achieving selectivity for JAK3 over other JAK family members is to target a unique cysteine residue (Cys909) located in its ATP-binding site. nih.govnih.gov Analogues containing an electrophilic "warhead," such as an acrylamide (B121943) derived from an acrylic acid, can be designed to form a covalent bond with this specific cysteine. nih.govresearchgate.net

Biochemical Assay Methodologies for Kinase Activity Assessment

The enzymatic activity of kinases like JAK3 is typically assessed through biochemical assays that measure the consumption of ATP or the formation of the product, ADP. promega.combellbrooklabs.com These assays are fundamental for screening potential inhibitors and characterizing their potency.

Commonly used methodologies include:

Luminescent Kinase Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction. The Kinase-Glo® MAX assay, for example, uses a luciferase enzyme to generate a light signal that is proportional to the ATP concentration. bpsbioscience.combiomol.com A lower light signal indicates higher kinase activity (more ATP consumed) and vice versa.

ADP-Glo™ Kinase Assay: This is another luminescent assay that directly measures the amount of ADP produced during the kinase reaction. promega.com The assay works in two steps: first, the remaining ATP is depleted, and then the ADP is converted into ATP, which is subsequently detected by a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity. promega.com

Transcreener® ADP² Kinase Assay: This method is a homogenous assay that detects ADP produced by the kinase. bellbrooklabs.com It utilizes a highly specific antibody that differentiates between ADP and ATP, coupled with a fluorescent tracer. The ADP generated by the kinase competes with the tracer for binding to the antibody, causing a change in fluorescence properties (e.g., fluorescence polarization), which is then measured to determine kinase activity. bellbrooklabs.com

These assays are typically performed in a multi-well plate format, making them suitable for high-throughput screening of compound libraries. bellbrooklabs.com They generally include the purified recombinant kinase enzyme (e.g., JAK3), a suitable substrate peptide (like Poly(Glu,Tyr, 4:1)), and ATP. bpsbioscience.combiomol.com

Determination of Inhibition Constants (IC₅₀, Kᵢ)

A primary goal of enzyme inhibition assays is to quantify the potency of a compound. This is most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).

IC₅₀ (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. For potential JAK3 inhibitors, dose-response curves are generated by measuring enzyme activity across a range of inhibitor concentrations. promega.com The IC₅₀ is then calculated from this curve. For example, novel tricyclic covalent inhibitors have been shown to potently inhibit JAK3 activity with IC₅₀ values under 100 nM. nih.gov Similarly, pyrimidine-based covalent inhibitors have demonstrated biochemical IC₅₀ values as low as 7 nM for JAK3. nih.gov

Kᵢ (Inhibition Constant): While the IC₅₀ value can be influenced by experimental conditions such as enzyme and substrate concentrations, the Kᵢ is a more absolute measure of binding affinity. It is derived from the IC₅₀ value and is independent of the substrate concentration, providing a more direct comparison of the affinity of different inhibitors for the enzyme.

The table below summarizes reported IC₅₀ values for representative classes of covalent JAK3 inhibitors, which are functional analogues of acrylic acid-containing compounds.

| Inhibitor Class | Target | Reported IC₅₀ | Source |

| Tricyclic Covalent Inhibitors | JAK3 | < 100 nM | nih.gov |

| Pyrimidine-based Covalent Inhibitors | JAK3 | 7 nM | nih.gov |

| Cyanamide-based Covalent Inhibitors | JAK3 | Potent and Selective | nih.gov |

Investigation of Allosteric vs. Active Site Binding Mechanisms

Understanding where an inhibitor binds to an enzyme is crucial for drug design.

Active Site Binding: Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding site on the enzyme. nih.gov This direct competition prevents the natural substrate, ATP, from binding and being used for the phosphorylation reaction. The covalent inhibitors developed to target JAK3, including those with acrylamide groups, are typically ATP-competitive. nih.gov They first bind non-covalently in the active site before forming the permanent covalent bond. researchgate.net

Allosteric Binding: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby inhibiting its function. While the primary mechanism for the acrylic acid analogues targeting JAK3 is active site binding, some inhibitors have been developed that achieve selectivity by inducing a unique fit in the binding pocket, which can be considered a facet of allosteric modulation. ethz.ch

Studies on Covalent Inhibition Mechanisms (e.g., with Cysteine Residues like Cys909 in JAK3)

The high degree of similarity in the ATP-binding sites of the four JAK family members makes developing selective inhibitors a significant challenge. nih.gov A successful strategy to overcome this has been the design of covalent inhibitors that specifically target a cysteine residue (Cys909) present in the active site of JAK3 but not in the other JAKs. nih.govnih.gov

The mechanism involves an electrophilic group, or "warhead," on the inhibitor molecule that reacts with the nucleophilic thiol group of the cysteine residue to form a stable covalent bond. researchgate.net For analogues of 3-(1-methylpyrrolidin-2-yl)acrylic acid, the acrylic acid can be converted to an acrylamide, which serves as this electrophile. nih.gov

Key aspects of this covalent inhibition mechanism include:

Irreversible Binding: The formation of a covalent bond leads to irreversible inhibition of the enzyme. nih.gov This means the inhibitor does not dissociate from the enzyme, leading to a prolonged duration of action.

High Selectivity: Because the targeted cysteine (Cys909) is unique to JAK3 within the JAK family, this approach yields inhibitors with exceptional selectivity. nih.gov

Confirmation of Mechanism: The covalent bond formation can be confirmed through methods such as mass spectrometry, which detects the mass shift of the protein after binding to the inhibitor, and X-ray crystallography, which can provide a detailed structural image of the inhibitor covalently bound to the Cys909 residue. nih.gov A co-crystal structure of a pyrimidine-based inhibitor in complex with JAK3 has confirmed this covalent interaction at a resolution of 2.9 Å. nih.gov

Cellular Target Engagement and Pathway Modulation Studies (In Vitro)

After confirming enzyme inhibition in biochemical assays, it is essential to determine if the compounds can engage their target and modulate its signaling pathway within a cellular context. nih.gov For JAK inhibitors, this involves assessing their impact on the JAK/STAT signaling pathway. creative-biogene.com

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools for measuring the activity of a specific signaling pathway in live cells. creative-biogene.comcreative-biolabs.com For the JAK/STAT pathway, these assays are designed to monitor the transcriptional activity of STAT proteins. bpsbioscience.com

The general principle involves engineering a cell line to contain a reporter construct. creative-biogene.com This construct consists of:

A Response Element: This is a specific DNA sequence that is recognized and bound by the activated transcription factors of the pathway. For the JAK/STAT pathway, this is often the Interferon-Stimulated Response Element (ISRE). creative-biolabs.combpsbioscience.com

A Minimal Promoter: This is a basic promoter that can only initiate transcription when the response element is bound by its corresponding transcription factor. bpsbioscience.com

A Reporter Gene: This gene encodes an easily measurable protein, most commonly firefly luciferase. creative-biolabs.com

When the JAK/STAT pathway is activated by a cytokine (e.g., interferon-alpha), JAKs phosphorylate STATs, which then dimerize, translocate to the nucleus, and bind to the ISRE. bpsbioscience.com This binding drives the expression of the luciferase gene, resulting in a measurable light signal.

Inhibitors of the JAK/STAT pathway will prevent this cascade, leading to a decrease in the luciferase signal. These assays can be used to:

Screen for inhibitors of the JAK/STAT pathway. creative-biolabs.com

Confirm the cellular potency (cellular IC₅₀) of compounds identified in biochemical assays. nih.gov

Study the effects of gene overexpression or RNA interference on pathway activity. creative-biolabs.com

To ensure accuracy, these reporter systems often include a second, constitutively expressed reporter gene (like Renilla luciferase) as an internal control to normalize for differences in cell number and transfection efficiency. bpsbioscience.com

Phosphorylation Assays for Downstream Signaling Components

No information is currently available in the public record regarding phosphorylation assays conducted with this compound or its analogues. Research detailing the compound's effect on the phosphorylation state of specific downstream signaling proteins, which would elucidate its mechanism of action, has not been found.

In Vitro Metabolic Stability and Pharmacokinetic Profiling of Deuterated and Non-Deuterated Analogues

There is a lack of published data concerning the metabolic stability and in vitro pharmacokinetic properties of this compound or its deuterated forms.

Microsomal Stability Assays

No studies detailing the metabolic stability of this compound or its analogues in liver microsomes from any species were identified. Therefore, data on its intrinsic clearance or metabolic half-life under these conditions is not available.

Plasma Stability and Protein Binding Studies

Similarly, information on the stability of this compound in plasma and its propensity for binding to plasma proteins is absent from the available scientific literature.

Selectivity Profiling Against Related Enzymes or Biological Targets (In Vitro)

No data has been published on the selectivity profile of this compound. Studies that would characterize its inhibitory or activating effects against a panel of related enzymes or other biological targets have not been found.

Advanced Materials Science and Non Clinical Applications of 3 1 Methylpyrrolidin 2 Yl Acrylic Acid Derivatives

Polymer Chemistry: Synthesis of Polymers and Copolymers Incorporating the 3-(1-Methylpyrrolidin-2-yl)acrylic Acid Moiety

The acrylic acid moiety within this compound serves as a polymerizable group, enabling its incorporation into various polymer architectures. While specific studies detailing the homopolymerization of this exact monomer are not extensively documented in public literature, the well-established chemistry of acrylic acid and its derivatives allows for the prediction of its polymerization behavior. Acrylic monomers are commonly polymerized via free-radical polymerization. iafor.orgresearchgate.net This method can be applied to synthesize homopolymers of this compound or to copolymerize it with other vinyl monomers, such as N-vinylpyrrolidone or other acrylates and methacrylates. researchgate.netnih.gov

The synthesis of such polymers would typically involve dissolving the monomer(s) in a suitable solvent, followed by the addition of a radical initiator. iafor.org The choice of initiator and solvent depends on the desired polymer properties and the polymerization technique employed (e.g., solution, emulsion, or suspension polymerization). google.com For instance, solution polymerization in a solvent like tetrahydrofuran (B95107) (THF) using an initiator such as benzoyl peroxide or 4,4'-azobis(4-cyanovaleric acid) (ACVA) is a common approach for acrylic monomers. iafor.orgresearchgate.net

The resulting polymers would possess pendant chiral pyrrolidine (B122466) groups along the polymer backbone. These functional groups can impart unique properties to the material, such as chiroptical activity, pH-responsiveness due to the carboxylic acid and tertiary amine groups, and the ability to coordinate with metal ions. Copolymers could be designed to fine-tune physical properties like solubility, thermal stability, and mechanical strength. For example, copolymerization with hydrophilic monomers like N-vinylpyrrolidone could enhance water solubility, creating functional polymers for various aqueous applications. mdpi.comresearchgate.net

Table 1: Potential Free-Radical Polymerization Methods for this compound

| Polymerization Method | Initiator Type | Typical Solvent(s) | Key Characteristics |

| Solution Polymerization | Azo compounds (e.g., AIBN, ACVA), Peroxides (e.g., Benzoyl Peroxide) | THF, Dioxane, Water, Alcohols | Homogeneous reaction, good heat control, easier purification. iafor.orgresearchgate.net |

| Emulsion Polymerization | Water-soluble initiators (e.g., Potassium Persulfate) | Water | Produces high molecular weight polymers as a stable latex/emulsion. iafor.org |

| Suspension Polymerization | Monomer-soluble initiators (e.g., Benzoyl Peroxide) | Water (with suspending agents) | Produces polymer beads, good for heat dissipation. google.com |

| RAFT Polymerization | Standard initiators + RAFT agent (e.g., dithioesters) | Various organic solvents | Controlled/living polymerization, allows for defined molecular weights and block copolymers. rsc.org |

Supramolecular Chemistry: Design and Assembly of Self-Organizing Systems

The molecular structure of this compound is well-suited for designing self-organizing systems through non-covalent interactions, primarily hydrogen bonding. The molecule contains both a hydrogen bond donor (the carboxylic acid -OH group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the tertiary nitrogen of the pyrrolidine ring).

In solution, these interactions can lead to the formation of aggregates or influence the conformation of polymers containing this moiety. The pH of the environment would play a critical role in modulating these interactions, by protonating or deprotonating the carboxylic acid and pyrrolidine nitrogen, thereby switching the hydrogen bond donor/acceptor capabilities and influencing the self-assembly process. rsc.org This responsiveness is a key feature in the design of "smart" materials that can change their structure and properties in response to external stimuli.

Table 2: Functional Groups of this compound and Their Role in Supramolecular Assembly

| Functional Group | Potential Supramolecular Role | Type of Interaction |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor (O-H) | Strong, directional hydrogen bonds (e.g., forming dimers). researchgate.net |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Accepts hydrogen bonds from -OH or N-H groups. mdpi.com |

| Pyrrolidine Nitrogen (N-CH₃) | Hydrogen Bond Acceptor / Protonation Site | Can accept hydrogen bonds; its basicity allows for protonation, leading to ionic interactions. scispace.com |

| Chiral Center | Stereospecific Packing | Influences the geometry of self-assembled structures, potentially leading to chiral aggregates. |

Catalysis: Use as Chiral Ligands or Auxiliaries in Asymmetric Synthesis

The chiral nature of this compound makes its derivatives promising candidates for applications in asymmetric catalysis. The pyrrolidine ring is a common and effective scaffold found in many successful chiral catalysts and auxiliaries. metu.edu.tr The presence of both a nitrogen atom and a carboxylate group allows for the molecule to act as a bidentate ligand, coordinating to a metal center to create a well-defined, chiral environment.

Derivatives of this compound could be employed in several ways:

Chiral Ligands: The molecule can be used directly or modified to act as a ligand for transition metals (e.g., Palladium, Rhodium, Copper) in a variety of asymmetric reactions, such as hydrogenations, allylic alkylations, or Michael additions. nih.govchemrxiv.org The rigid structure of the pyrrolidine ring, combined with the stereocenter, can effectively control the stereochemical outcome of a reaction.

Chiral Auxiliaries: The compound can be covalently attached to a substrate, directing a stereoselective reaction on that substrate. After the reaction, the auxiliary can be cleaved and recovered. Pyroglutamic acid, which shares the pyrrolidine core, has been successfully used as a chiral auxiliary in the synthesis of alkaloids. elsevierpure.com The acrylic acid group provides a convenient handle for attaching the auxiliary to substrates containing amine or alcohol functionalities.

Organocatalysts: The pyrrolidine motif is central to many highly effective organocatalysts, such as those used in asymmetric 1,3-dipolar cycloadditions or Michael additions. rsc.org Derivatives of this compound could be designed to function as bifunctional organocatalysts, where the amine group acts as a Lewis base and the carboxylic acid acts as a Brønsted acid to activate substrates.

The synthesis of both (R) and (S) enantiomers of this compound, as described in patent literature, allows for access to either enantiomer of a desired product in a catalyzed reaction, which is a significant advantage in catalyst design. google.com

Table 3: Potential Applications in Asymmetric Catalysis

| Application Type | Metal/Catalyst System | Potential Reactions | Basis for Application |

| Chiral Ligand | Transition Metals (Pd, Rh, Ru, Cu) | Asymmetric Hydrogenation, Allylic Alkylation, Heck Reaction | Bidentate N,O-coordination to metal center creates a chiral pocket. nih.gov |

| Chiral Auxiliary | Attached to substrate | Diastereoselective Alkylation, Cycloaddition, Conjugate Addition | Covalent attachment directs the approach of reagents. elsevierpure.com |

| Organocatalyst | Metal-free | Asymmetric Michael Additions, Mannich Reactions, Aldol Reactions | Amine group can form enamines/iminiums; acid can act as a proton shuttle. rsc.org |

Analytical Chemistry: Application as Derivatizing Agents or Stationary Phases

In analytical chemistry, the primary application for chiral molecules like this compound is in the separation and analysis of enantiomers.

Chiral Stationary Phases (CSPs): The compound is an excellent candidate for creating a chiral stationary phase for high-performance liquid chromatography (HPLC). sigmaaldrich.com The acrylic acid group provides a reactive handle for covalently bonding the chiral molecule to a solid support, most commonly aminopropyl-functionalized silica (B1680970) gel. hplc.eu The mechanism involves activating the carboxylic acid (e.g., converting it to an acid chloride or using a coupling agent) and then reacting it with the amine groups on the silica surface. The resulting CSP would separate enantiomers based on the differential diastereomeric interactions between the analytes and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking (if aromatic groups are present in the analyte), and steric repulsion. nih.gov The ability to create CSPs with either the (R) or (S) enantiomer of the selector is highly advantageous, as it allows for the inversion of the enantiomer elution order, which can be crucial for purifying a trace enantiomer. hplc.eu

Chiral Derivatizing Agents (CDAs): this compound can be used as a chiral derivatizing agent to determine the enantiomeric purity of other chiral molecules, such as amines or alcohols. The process involves reacting the CDA with the racemic analyte to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using non-chiral analytical techniques like standard HPLC or even NMR spectroscopy. chemrxiv.org The carboxylic acid of the title compound can be readily coupled with chiral amines or alcohols to form stable amide or ester diastereomers, respectively. researchgate.net

Table 4: Steps for Application as a Chiral Stationary Phase

| Step | Description | Rationale |

| 1. Support Functionalization | Start with a solid support like silica gel functionalized with amine groups (aminopropyl silica). | Provides anchor points for covalent attachment. hplc.eu |

| 2. Selector Activation | Activate the carboxylic acid of this compound (e.g., using thionyl chloride or a carbodiimide (B86325) coupling agent). | Makes the carboxyl group highly reactive towards the amine on the support. |

| 3. Covalent Bonding | React the activated chiral selector with the functionalized support. | Forms a stable amide bond, permanently immobilizing the chiral selector. nih.govzirchrom.com |

| 4. Column Packing | Pack the newly synthesized CSP material into an HPLC column. | Creates the analytical column ready for separating enantiomers. |

| 5. Chiral Separation | Elute a racemic mixture through the column. | Differential interactions between the enantiomers and the CSP cause them to travel at different speeds, leading to separation. rsc.org |

Future Research Directions and Translational Perspectives for 3 1 Methylpyrrolidin 2 Yl Acrylic Acid Research

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is paramount for the broader application of 3-(1-methylpyrrolidin-2-yl)acrylic acid. Current synthetic strategies often rely on multi-step processes that can be resource-intensive.

A known method for synthesizing the hydrochloride salt of (S,E)- and (R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid begins with either BOC-L-prolinol or BOC-D-prolinol, respectively. google.com This process involves oxidation to form an aldehyde, removal of the BOC protecting group, reaction with a halide, a subsequent Wittig reaction to form the ethyl acrylate (B77674), and finally hydrolysis to yield the desired acrylic acid hydrochloride. google.com While effective, this pathway highlights the need for more streamlined approaches.

Future research should focus on developing novel synthetic routes that improve upon existing methods by reducing the number of steps, minimizing waste, and utilizing more sustainable starting materials. Key areas of exploration include:

One-Pot Syntheses: Inspired by the successful one-pot Knoevenagel–Döbner condensation used for synthesizing related (E)-3-(N-vinylpyrrol-2-yl)acrylic acids from N-vinylpyrrole-2-carbaldehydes and malonic acid, similar strategies could be adapted for this compound. researchgate.net Such methods can significantly simplify reaction processes and are more suitable for large-scale production. google.com

Bio-based Precursors: The chemical industry is increasingly shifting towards sustainable feedstocks. Research into producing acrylic acid and its precursors from bio-sources like glycerol, lactic acid, and 3-hydroxypropionic acid (3-HP) is advancing. researchgate.netmdpi.com Integrating biocatalytic steps, such as the microbial conversion of diols to acids, could offer a greener pathway to intermediates required for synthesizing the target molecule. lu.se

Catalytic Innovations: Exploring new catalysts could enhance the efficiency and selectivity of key reaction steps. For instance, developing catalysts that facilitate direct carboxylation or that enable condensation reactions under milder conditions would represent a significant advancement.

Design and Synthesis of Advanced Scaffolds with Tunable Reactivity and Selectivity

The inherent functionality of this compound makes it an excellent scaffold for creating more complex molecules and materials with tailored properties. Its ability to act as a medicinal intermediate for preparing quinazoline (B50416) and quinoline (B57606) derivatives underscores its potential in synthetic chemistry. google.com

Future work should aim to leverage this scaffold to create advanced materials with precisely controlled characteristics.

Polymer and Hydrogel Development: Acrylic acids are fundamental monomers in polymer chemistry. Following the example of poly(acrylic acid) (PAA) hydrogels used for drug delivery, the unique pyrrolidine (B122466) structure of this compound could be incorporated into novel polymers. mdpi.com This could lead to materials with enhanced biocompatibility, bioadhesion, or specific recognition capabilities.

Amphiphilic Structures: Research into amphiphilic terpolymers of N-vinylpyrrolidone and acrylic acid has demonstrated their potential as drug delivery vehicles. mdpi.com Synthesizing analogous polymers using this compound could yield nanoparticles with unique self-assembly properties and cellular interaction profiles, driven by the chiral and basic nature of the methylpyrrolidine group.

Tunable Scaffolds: The reactivity of the acrylic acid group and the N-methylpyrrolidine ring can be independently or concertedly exploited. Future synthesis could focus on creating derivatives where the reactivity is tuned for specific applications, such as bioconjugation or as a component in stimuli-responsive materials.

Deepening the Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions governing the behavior of this compound is crucial for predicting its reactivity and designing new applications. The compound contains both a nucleophilic amine and an electrophilic α,β-unsaturated carbonyl system, making its chemistry particularly interesting.

Reaction Kinetics and Mechanisms: Detailed mechanistic studies, such as investigating the aza-Michael addition reactions between the pyrrolidine nitrogen of one molecule and the acrylate of another, are needed. Research on the reactions between other reactive amines and acrylates has shown that such additions can occur even with less electrophilic acrylic acids in aqueous solutions. dcu.ie Understanding the kinetics and stereochemical outcomes of these reactions is essential.

Spectroscopic Analysis: Advanced spectroscopic techniques are vital for structural elucidation. For related vinylpyrrole acrylic acids, 2D NMR techniques like COSY and NOESY have been instrumental in confirming the exclusive formation of the E-isomer during synthesis. researchgate.net Similar in-depth NMR studies, potentially combined with X-ray crystallography, would provide definitive insights into the three-dimensional structure and conformation of this compound and its derivatives.

Interactions within Complex Systems: When incorporated into larger systems like hydrogels or polymers, it is important to understand how the compound interacts with its environment. For example, studies on drug-loaded PAA hydrogels have examined the degradation of incorporated molecules under external stimuli like gamma radiation, revealing complex interactions between the polymer matrix and the payload. mdpi.com Similar investigations would be necessary to ensure the stability and function of materials derived from this compound.

Development of Integrated Computational and Experimental Methodologies

The complexity of chemical synthesis and material design necessitates a modern approach that combines computational modeling with experimental validation. This integrated strategy can accelerate discovery and optimize processes with greater efficiency.

Process Optimization with Meta-models: The production of acrylic acid involves multiple variables that are often in conflict (e.g., yield vs. cost). A significant challenge is the computational time required to solve complex first-principle models for process optimization. A promising approach is the use of artificial neural networks (ANNs) as meta-models or surrogate models. mdpi.com This methodology has been shown to reduce optimization time drastically by accurately predicting process outcomes without the heavy computational load of the full phenomenological model. mdpi.com Applying this to the synthesis of this compound could rapidly identify optimal reaction conditions.

Integrating Biotransformation and Chemical Catalysis: A hybrid approach combining biological and chemical process steps can lead to more sustainable and efficient synthetic routes. For instance, the synthesis of methacrylic acid has been demonstrated by integrating the microbial conversion of 2-methyl-1,3-propanediol (B1210203) to 3-hydroxy-2-methylpropionic acid with a subsequent catalytic dehydration step. lu.se A similar strategy could be developed for this compound, using enzymes or whole-cell biocatalysts for specific transformations, complemented by traditional chemical reactions.

Molecular Modeling: Computational chemistry tools can be used to predict the properties, reactivity, and interaction profiles of novel scaffolds derived from this compound. Quantum mechanical calculations can elucidate reaction mechanisms, while molecular dynamics simulations can model the behavior of derived polymers and their interactions with other molecules, guiding experimental design and saving valuable laboratory time and resources.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(1-Methylpyrrolidin-2-yl)acrylic acid and its derivatives?

- Methodological Answer : The synthesis often involves coupling reactions between pyrrolidine derivatives and acrylic acid precursors. For example, ester intermediates like methyl 3-(pyridin-3-yl)acrylate (analogous structures in ) are synthesized via Heck coupling or nucleophilic substitution, followed by hydrolysis to yield the carboxylic acid. Diastereoselective methods, such as those described for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates ( ), can guide stereochemical control. Characterization via (e.g., δ 6.63 ppm for the α,β-unsaturated proton in ) and IR spectroscopy confirms structural integrity .

Q. How is NMR spectroscopy applied to confirm the structure and purity of this compound?

- Methodological Answer : and are critical for verifying the α,β-unsaturated system and substituent positions. For example, in related acrylates ( ), the α,β-proton appears as a singlet at δ 6.63 ppm, while pyridinyl protons resonate between δ 7.0–8.75 ppm. DEPT-135 and HSQC experiments resolve overlapping signals, and coupling constants () confirm stereochemistry (e.g., for meta-substituted pyridines). Purity is assessed via integration ratios and absence of extraneous peaks .

Q. What crystallographic techniques are used to determine the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL ( ) refine crystallographic data, resolving bond lengths, angles, and torsional parameters. For example, the structure of (E)-3-[2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl]acrylic acid () revealed a planar α,β-unsaturated system with a dihedral angle of 12.3° between the pyrrolidine and acrylic acid moieties. High-resolution data (≤ 0.8 Å) and twin refinement (for non-merohedral twinning) improve accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs like nicotine ( ), the pyrrolidine nitrogen’s electron density influences reactivity. Molecular dynamics simulations assess solvation effects, while QSAR models correlate substituents (e.g., pyridinyl vs. furyl in ) with bioactivity. Software like Gaussian or ORCA is used for these analyses .

Q. What challenges arise in achieving stereochemical purity during synthesis, and how are they addressed?

- Methodological Answer : Racemization at the pyrrolidine chiral center is a key issue. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereocontrol. highlights diastereoselective synthesis using tert-butyldimethylsilyl (TBS) protecting groups to direct regiochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates enantiomeric excess (>98% ee) .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity or binding affinity?

- Methodological Answer : Comparative studies of analogs (e.g., nicotine derivatives in ) reveal structure-activity relationships (SAR). For instance, replacing the pyridinyl group with furyl () alters π-π stacking interactions with nicotinic acetylcholine receptors (nAChRs). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular docking (AutoDock Vina) visualizes ligand-receptor interactions. Bioassays (e.g., calcium flux in neuroblastoma cells) measure functional activity .

Q. What advanced optimization strategies are employed for scaling up biotechnological synthesis?

- Methodological Answer : Model Predictive Control (MPC) and Successive Quadratic Programming (SQP) optimize reaction parameters (e.g., pH, temperature) in bioreactors (). For acrylic acid derivatives, fed-batch fermentation with engineered E. coli enhances yield. Real-time monitoring via inline FTIR or Raman spectroscopy tracks intermediate concentrations, enabling dynamic adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.